![molecular formula C12H14BrNO3 B2495210 9-Bromo-4-metoxi-6-metil-5,6,7,8-tetrahidro[1,3]dioxolo[4,5-g]isoquinolina CAS No. 1807977-24-7](/img/structure/B2495210.png)

9-Bromo-4-metoxi-6-metil-5,6,7,8-tetrahidro[1,3]dioxolo[4,5-g]isoquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

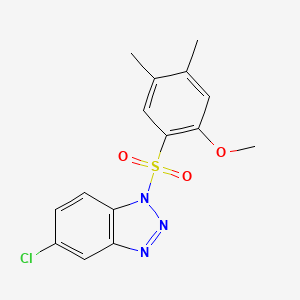

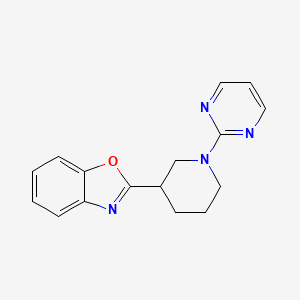

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used to study the structure and function of various biological systems. This molecule has been studied for its potential to act as an agonist or antagonist of several receptors in the body. Additionally, 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline has been studied for its ability to interact with enzymes and other proteins.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Este compuesto se utiliza en la síntesis de derivados de indol . Los indoles son un sistema heterocíclico significativo en productos naturales y fármacos. Desempeñan un papel principal en la biología celular. La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .

Potencial Biológico de los Derivados de Indol

Los derivados de indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . Este compuesto, al ser un derivado de indol, podría potencialmente tener estas actividades biológicas.

Reacciones con Cotarnina

4-Metoxi-6-metil-5,6,7,8-tetrahidro[1,3]dioxolo[4,5-g]isoquinolina (I, cotarnina) es una pseudobase tautómera natural que se sabe que reacciona con algunos ácidos CH y NH con formación de los llamados derivados dihidrocotarnyl . Este compuesto podría utilizarse potencialmente en estas reacciones.

Análisis de la Estructura Cristal

El compuesto se puede utilizar en el análisis de la estructura cristalina . Comprender la estructura cristalina de un compuesto es crucial en el campo de la ciencia de los materiales y puede ayudar en el diseño de nuevos materiales con las propiedades deseadas.

Dispositivos Electroluciminescentes Orgánicos

Los derivados de indol se han utilizado en el desarrollo de dispositivos electroluciminescentes orgánicos . Este compuesto, al ser un derivado de indol, podría utilizarse potencialmente en el desarrollo de dichos dispositivos.

Desarrollo de Fármacos

Dada la amplia gama de actividades biológicas de los derivados de indol, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos . El desarrollo de nuevos fármacos es una aplicación crucial en el campo de las ciencias farmacéuticas.

Direcciones Futuras

The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .

Mecanismo De Acción

Target of Action

The exact target of this compound is currently unknown. It contains an isoquinoline structure, which is found in many bioactive compounds and can bind with high affinity to multiple receptors .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action. Isoquinoline derivatives are known to interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Isoquinoline derivatives can affect a variety of pathways due to their ability to bind to multiple receptors .

Análisis Bioquímico

Biochemical Properties

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with some CH and NH acids, forming dihydrocotarnyl derivatives

Cellular Effects

The effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with indole derivatives, leading to the formation of new compounds that can alter cellular activities . These interactions highlight the compound’s potential in modulating cellular functions and its therapeutic applications.

Molecular Mechanism

At the molecular level, 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline exerts its effects through specific binding interactions with biomolecules. It is involved in free radical bromination and nucleophilic substitution reactions . These reactions are crucial for understanding the compound’s mechanism of action, including enzyme inhibition or activation and changes in gene expression. The detailed study of these molecular interactions can provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound undergoes specific reactions over time, leading to the formation of stable products . These findings are crucial for developing long-term therapeutic applications and ensuring the compound’s stability in various formulations.

Dosage Effects in Animal Models

The effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with specific dosages leading to desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed. Understanding these dosage effects is vital for developing safe and effective therapeutic applications.

Metabolic Pathways

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline within cells and tissues are essential for understanding its therapeutic potential. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These findings are crucial for developing targeted therapeutic applications and ensuring the compound’s efficacy.

Subcellular Localization

The subcellular localization of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is vital for understanding its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCCGFFDRZDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)